3-Chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide acts as a PAM of mGlu7. [] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [] This potentiation is observed as an increase in calcium levels downstream of the receptor activation. [] The compound exhibits different levels of potentiation depending on the agonist used (glutamate vs L-AP4). []
Investigating mGlu7 Pharmacology: 3-Chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a valuable tool for studying the pharmacology of mGlu7. [] Its use allows researchers to understand the receptor activation mechanisms and explore the potential of PAMs as therapeutic agents.
Potential Therapeutic Target: mGlu7 has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. [] Modulating mGlu7 activity using PAMs like 3-Chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to novel therapeutic strategies for these conditions.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9